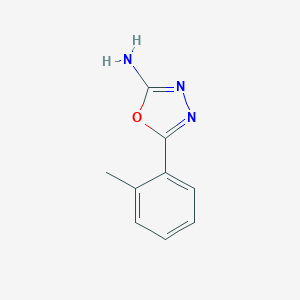

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

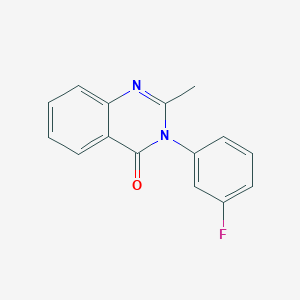

The compound 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the 2-methylphenyl group suggests potential for varied chemical properties and biological activities.

Synthesis Analysis

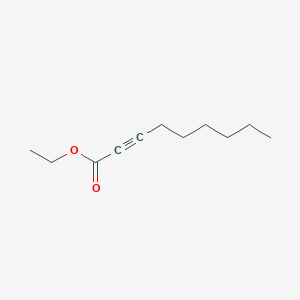

The synthesis of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine derivatives has been achieved through electrochemical oxidation of semicarbazone at a platinum electrode in acetonitrile with lithium perchlorate as a supporting electrolyte . This method provides a green chemistry approach to synthesizing such compounds, avoiding the use of harsh reagents and conditions.

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of a similar compound, 5-phenyl-1,3,4-oxadiazole-2-amine, was determined by single-crystal X-ray diffraction, confirming its identity as a 1,3,4-oxadiazole derivative . Additionally, the structure of tertiary amides formed from cyclic amines and 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionoyl chloride was inferred from 1H and 13C NMR spectroscopy .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives with primary amines has been explored, leading to the formation of various substituted triazoles under different conditions . This indicates that the 1,3,4-oxadiazole ring can participate in nucleophilic substitution reactions, which could be relevant for the chemical behavior of 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Physical and Chemical Properties Analysis

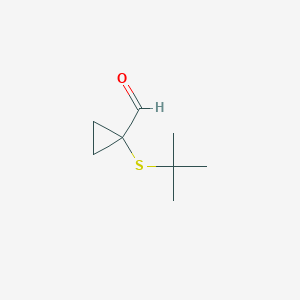

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the crystal structure of an energetic material precursor similar to 5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine was characterized by NMR, IR, DSC, and X-ray crystallography, revealing intermolecular hydrogen bonds and strong π-interactions . These interactions could affect the compound's stability, solubility, and reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of various derivatives of 1,3,4-oxadiazol and their potential antimicrobial activities. In a study, novel 1,2,4-triazole derivatives were synthesized, and among them, certain compounds showed good or moderate activities against test microorganisms, highlighting the potential of these derivatives in antimicrobial applications (Bektaş et al., 2007).

Anticancer Evaluation

The anticancer properties of 1,3,4-oxadiazol derivatives have also been explored. In a study, a series of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives were synthesized and evaluated against human cancer cell lines. These compounds demonstrated good to moderate activity, suggesting their potential as anticancer agents (Yakantham et al., 2019).

Antifungal Evaluation and Molecular Docking

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antifungal activity against various human pathogenic fungal strains. Some of these compounds exhibited promising antifungal activity, and molecular docking studies indicated their potential as antifungal drugs (Nimbalkar et al., 2016).

Electrochemical Synthesis

The electrochemical synthesis of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives has been explored as well. This method involves the electrochemical oxidation of semicarbazone at a platinum electrode, offering a distinct synthesis approach for these compounds (Kumar, 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that oxadiazolones, a class of compounds to which our compound belongs, have been found to target several cysteine and serine hydrolases . These enzymes play a crucial role in various biological processes, including signal transduction, inflammation, and apoptosis .

Mode of Action

Oxadiazolones have been shown to exhibit a polypharmacological mode of action, interacting with multiple targets . This interaction landscape is mapped using activity-based protein profiling, a technique that identifies the active sites of enzymes and other proteins .

Biochemical Pathways

Given the targets of oxadiazolones, it can be inferred that the compound may influence pathways involving cysteine and serine hydrolases . These enzymes are involved in various biochemical pathways, including lipid metabolism and protein degradation .

Result of Action

Oxadiazolones have been shown to have high antibacterial potency against multidrug-resistant staphylococcus aureus

Propiedades

IUPAC Name |

5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-6-4-2-3-5-7(6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBZVVKLLZAFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169922 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Methylphenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1750-78-3 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)